
2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid is a synthetic amino acid derivative that features a morpholine ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring. This can be achieved by reacting diethanolamine with a suitable alkylating agent, such as methyl iodide, under basic conditions to introduce the methyl group at the desired position.
Amino Acid Backbone Construction: The next step involves the introduction of the amino acid backbone. This can be done by reacting the methyl-substituted morpholine with a suitable amino acid precursor, such as acrylonitrile, under acidic conditions to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost.
化学反応の分析
Types of Reactions
2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at the amino position.
科学的研究の応用
2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Biochemical Research: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding assays.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of 2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-morpholinyl)propanoic acid: Lacks the methyl group on the morpholine ring.
2-Amino-3-(4-ethylmorpholin-2-yl)propanoic acid: Contains an ethyl group instead of a methyl group on the morpholine ring.
2-Amino-3-(4-methylpiperidin-2-yl)propanoic acid: Features a piperidine ring instead of a morpholine ring.
Uniqueness
2-Amino-3-(4-methylmorpholin-2-yl)propanoic acid is unique due to the presence of the methyl-substituted morpholine ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
2-amino-3-(4-methylmorpholin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-10-2-3-13-6(5-10)4-7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12) |
InChIキー |
XVEVBHOFQHCBMG-UHFFFAOYSA-N |
正規SMILES |
CN1CCOC(C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


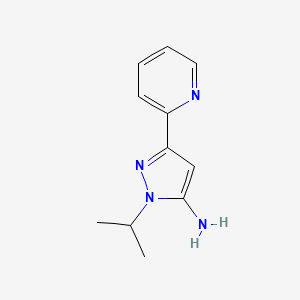
![N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide](/img/structure/B13340422.png)
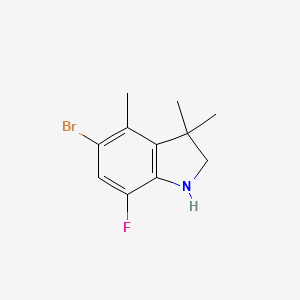
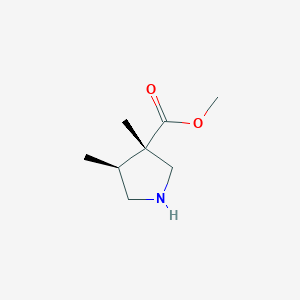
![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13340457.png)

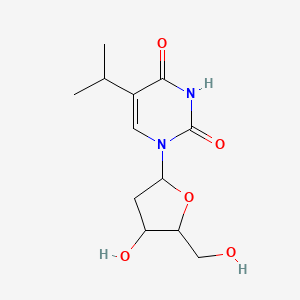

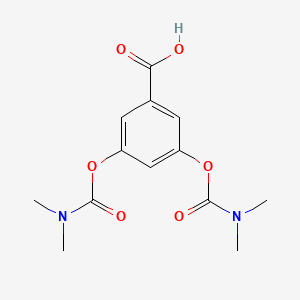
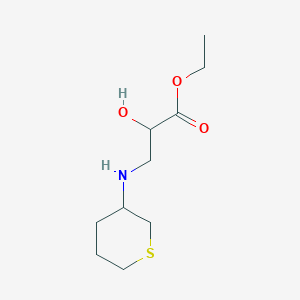
![1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13340498.png)
![Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13340499.png)
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![({6-Amino-3-cyano-5-[(methylamino)carbonyl]pyridin-2-yl}thio)acetic acid](/img/structure/B13340502.png)
